2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile
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Overview
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, and an acetonitrile moiety attached to a dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Attachment of the Acetonitrile Group: The acetonitrile group is introduced via a nucleophilic substitution reaction.
Coupling with Dichlorophenyl Group: The final step involves coupling the pyridine-acetonitrile intermediate with the dichlorophenyl group under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-Scale Chlorination and Trifluoromethylation: Using industrial-grade reagents and catalysts.
Efficient Nucleophilic Substitution:
Automated Coupling Reactions: Utilizing continuous flow reactors for the final coupling step to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often used.
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and related compounds.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring with chloro and trifluoromethyl groups but lacks the acetonitrile and dichlorophenyl moieties.
2-(2,4-Dichlorophenyl)acetonitrile: Contains the dichlorophenyl and acetonitrile groups but lacks the pyridine ring.
Uniqueness
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile is unique due to its combined structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- CAS Number : 338407-36-6
- Molecular Formula : C13H7ClF3N3
- Molecular Weight : 297.66 g/mol
- Physical Form : Solid
- Purity : >90%
Anticancer Properties
Recent studies have highlighted the compound's anticancer activity , particularly against various cancer cell lines. For instance, the compound demonstrated significant cytotoxic effects on colon cancer cells (SW620 and SW480), with IC50 values indicating potent inhibition of cell viability.
Cell Line | IC50 (μM) | % Viability Reduction |
---|---|---|
SW620 | 1.5 | 93% |
SW480 | 5.8 | 72% |
K-562 (Leukemia) | 7.6 | 66% |
The mechanism of action appears to involve the induction of apoptosis through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors, leading to programmed cell death in cancerous cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer progression, contributing to its antiproliferative effects.
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound resulted in late apoptosis in significant percentages of treated cells, particularly in colon cancer lines .
- Reduction of Cytokine Levels : The compound also decreased IL-6 secretion by up to 63%, which is linked to inflammation and tumor progression .
Study on Colon Cancer Cells
A study conducted by Tokala et al. (2021) investigated the effects of various derivatives, including our compound of interest, on colon cancer cell lines. The results indicated that:
- The compound effectively reduced the viability of SW620 cells by approximately 58%.
- Significant apoptosis was observed, with late-stage apoptosis rates reaching up to 97% for certain analogs.
Comparative Analysis with Other Chemotherapeutics
In comparative studies against standard chemotherapeutic agents like doxorubicin and cisplatin, the compound exhibited comparable or superior efficacy in reducing cell viability across multiple cancer types .
Safety Profile
While the compound shows promising biological activity, it is essential to note its safety profile. Hazard codes indicate potential toxicity if ingested or inhaled, necessitating careful handling during research applications .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl3F3N2/c15-8-1-2-9(11(16)4-8)10(5-21)13-12(17)3-7(6-22-13)14(18,19)20/h1-4,6,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVJSXWJRABXHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl3F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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